molecular formula C24H18N2O3S B3479359 2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3479359
M. Wt: 414.5 g/mol
InChI Key: UQJDJMSXZGTXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a phenothiazine moiety linked to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:

    Formation of the Phenothiazine Moiety: This can be achieved through the cyclization of diphenylamine with sulfur.

    Attachment of the Butyl Chain: The phenothiazine is then reacted with a butylating agent under controlled conditions to introduce the butyl group.

    Formation of the Isoindole Structure: The final step involves the cyclization of the intermediate with phthalic anhydride to form the isoindole structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine moiety can undergo oxidation to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the phenothiazine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Medicine: Explored for its potential use in the treatment of neurological disorders.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The phenothiazine moiety is known to intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell cycle regulation, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative, used as an antihistamine.

Uniqueness

2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the phenothiazine and isoindole structures, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-oxo-4-phenothiazin-10-ylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-22(14-7-15-25-23(28)16-8-1-2-9-17(16)24(25)29)26-18-10-3-5-12-20(18)30-21-13-6-4-11-19(21)26/h1-6,8-13H,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJDJMSXZGTXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.